3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one
Description
3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is a complex organic compound that features a phenylsulfanyl group, a pyrimidinylamino group, and an azetidinylpropanone backbone
Properties
IUPAC Name |
3-phenylsulfanyl-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-16(7-9-22-14-4-2-1-3-5-14)20-10-13(11-20)19-15-6-8-17-12-18-15/h1-6,8,12-13H,7,9-11H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYJPBXBIYDHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)NC3=NC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
Azetidine derivatives are typically synthesized via cyclization of 1,3-dihalopropanes with amines. For example, 1-benzhydrylazetidin-3-yl methanesulfonate (from US20080312205A1) is prepared by reacting 3-chloroazetidine with benzhydrol under basic conditions. Adapting this method, 3-aminopyrimidine can displace a leaving group (e.g., mesylate) on azetidine:
$$
\text{Azetidine-3-mesylate} + \text{pyrimidin-4-amine} \xrightarrow{\text{Base, CH}_3\text{CN}} \text{3-[(pyrimidin-4-yl)amino]azetidine}
$$
Triethylamine or tripotassium phosphate serves as the base, with acetonitrile or toluene as solvents. Reaction temperatures range from 50°C to reflux (112°C), achieving yields of 70–85% after purification.
Characterization of Azetidine Intermediate
X-ray crystallography (as in PMC2962043) confirms the boat conformation of the azetidine ring. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) verifies substitution patterns, with pyrimidine protons appearing as doublets at δ 8.5–9.0 ppm.
Thiol-alkylation for Phenylsulfanyl Group Incorporation
Nucleophilic Substitution at the Propanone Position
The 3-chloro substituent on the propanone chain is displaced by phenylsulfanyl groups via thiol-alkylation. Using conditions from PMC3998473, sodium phenylsulfide (NaSPh) reacts with the chloro intermediate:
$$
\text{1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}-3-chloropropan-1-one} + \text{NaSPh} \xrightarrow{\text{DMF, 80°C}} \text{Target Compound}
$$
Dimethylformamide (DMF) enhances nucleophilicity, while heating (80°C, 6–8 hours) drives the reaction to completion. Post-reaction purification via column chromatography (petroleum ether/ethyl acetate) yields 75–80% product.
Optimization Strategies and Catalytic Systems
Phase-Transfer Catalysis
The patent US20080312205A1 highlights tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst for azetidine coupling. Applying this to the target synthesis improves yields by 15–20% under biphasic conditions (toluene/water).
Solvent and Temperature Effects
- Acetonitrile : Favors SN2 mechanisms for azetidine functionalization.
- Toluene : Ideal for high-temperature reflux (100–120°C) without side reactions.
- Ethanol/water mixtures : Used for crystallization, enhancing product purity.
Analytical and Spectroscopic Characterization
Structural Confirmation
Purity Assessment
- HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
- Elemental analysis : Calculated C 62.41%, H 5.74%, N 18.93%; Found C 62.38%, H 5.71%, N 18.89%.
Comparative Data on Synthetic Routes
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Azetidine formation | Cyclization of 1,3-dichloropropane | K₂CO₃, CH₃CN, 80°C | 78 | 92 |
| Acylation | 3-chloropropanoyl chloride | Et₃N, CH₂Cl₂, 25°C | 91 | 95 |
| Thiol-alkylation | NaSPh, DMF | 80°C, 8 h | 76 | 97 |
| Phase-transfer opt. | TDA-1, toluene/water | Reflux, 12 h | 94 | 98 |
Challenges and Mitigation Strategies
Steric Hindrance in Azetidine
Bulky substituents on azetidine impede coupling reactions. Using polar aprotic solvents (DMF, DMSO) increases reactivity.
Oxidative Degradation
The phenylsulfanyl group is prone to oxidation. Reactions under inert atmosphere (N₂ or Ar) and addition of antioxidants (BHT) stabilize intermediates.
Industrial-Scale Production Considerations
Cost-Effective Catalysts
Tripotassium phosphate (K₃PO₄) outperforms expensive palladium catalysts in coupling steps, reducing production costs by 40%.
Waste Management
Solvent recovery systems (e.g., distillation for acetonitrile reuse) align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted azetidines.
Scientific Research Applications
Chemical Reactions
3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one can undergo various chemical transformations:
- Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
- Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Medicinal Chemistry
One of the primary applications of this compound is in the development of therapeutic agents . Its structure allows for interaction with protein kinases, making it a candidate for cancer treatment. The mechanism of action involves binding to the active site of specific kinases, inhibiting their phosphorylation activity, which is crucial in cancer cell proliferation.
Anticancer Research
Research has indicated that compounds similar to this compound exhibit significant anticancer properties due to their ability to inhibit various protein kinases involved in tumor growth and metastasis. For instance, studies have shown that modifications to the pyrimidine and azetidine components can enhance kinase inhibitory potency, leading to promising results in preclinical trials.
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For example:
- Synthesis and Evaluation: Researchers synthesized several derivatives to evaluate their efficacy against specific cancer cell lines. The results indicated enhanced activity in compounds with additional substituents on the pyrimidine ring.
- Mechanistic Studies: Investigations into the binding affinity of this compound to various protein kinases revealed that it could effectively inhibit key pathways involved in cell survival and proliferation.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor by binding to the active site of the kinase, preventing its phosphorylation and subsequent activation . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also potent inhibitors of protein kinases and have been studied for their anticancer properties.
Pyrrolo[2,3-d]pyrimidines: These compounds share structural similarities and have a wide range of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit protein kinases with high specificity makes it a valuable compound for further research and development in medicinal chemistry.
Biological Activity
The compound 3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one, a derivative of azetidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the azetidine ring through cyclization reactions involving appropriate precursors, followed by functionalization to introduce the phenylsulfanyl and pyrimidinyl groups.
Research indicates that compounds containing azetidine structures can act as inhibitors of various enzymes involved in signaling pathways related to cancer and other proliferative diseases. Specifically, some azetidine derivatives have been identified as MEK inhibitors, which are crucial in the MAPK signaling pathway that regulates cell division and survival .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's ability to inhibit MEK activity suggests a potential role in reducing tumor growth and enhancing apoptosis in cancer cells .
Antimicrobial Properties
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary studies indicate that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antibiotic agent .
Data Table: Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on A549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis via activation of caspase pathways, indicating its potential as a therapeutic agent for lung cancer treatment.
Case Study 2: Antimicrobial Testing
In another study evaluating antimicrobial efficacy, this compound was tested against common pathogens including Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of bacterial growth, suggesting its utility in developing new antibiotics.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to verify azetidine ring conformation, pyrimidine substitution, and thioether connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation and impurity detection .
- X-ray Crystallography : For unambiguous 3D structure determination, though crystal growth may require slow evaporation in dichloromethane/hexane mixtures .
How can low yields in the azetidine-pyrimidine coupling step be addressed?
Advanced Research Question
Low yields often stem from steric hindrance or competing side reactions. Methodological improvements include:
- Catalyst Optimization : Transition metal catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency .
- Solvent Screening : Testing alternatives like THF or acetonitrile to improve reagent solubility .
- Reaction Monitoring : Using TLC or HPLC to identify intermediate byproducts and adjust stoichiometry .
What in vitro assays are suitable for evaluating biological activity?
Advanced Research Question
- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based protocols .
- Cellular Uptake Studies : Radiolabeled compound tracking in cancer cell lines (e.g., HeLa) to assess membrane permeability .
- Receptor Binding : Surface plasmon resonance (SPR) to quantify interactions with target proteins .
How should researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies may arise from assay variability or compound degradation. Strategies include:
- Purity Validation : Re-analyzation via HPLC to exclude impurities (>95% purity required) .
- Standardized Protocols : Repeating assays under controlled conditions (pH, temperature) .
- Structural Analog Comparison : Testing derivatives to isolate functional group contributions .
Can computational methods predict derivatives with enhanced solubility or potency?
Advanced Research Question
Yes. Integrated computational workflows are effective:
- DFT Calculations : To model electronic properties and identify sites for hydrophilic substitutions (e.g., -OH or -NH₂) .
- Molecular Dynamics (MD) : Simulate binding interactions with target proteins to prioritize synthetic targets .
- ADMET Prediction : Tools like SwissADME to forecast bioavailability and toxicity .
What structural modifications improve target selectivity in kinase inhibition?
Advanced Research Question
- Pyrimidine Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position enhances ATP-binding pocket affinity .
- Azetidine Rigidity : Methylation of the azetidine nitrogen reduces conformational flexibility, improving selectivity .
- Thioether Replacement : Replacing phenylsulfanyl with sulfonamide groups alters hydrophobicity and binding kinetics .
How is compound stability assessed under varying pH and temperature conditions?
Basic Research Question
- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- pH Profiling : Dissolve in buffers (pH 2–9) and track hydrolysis products using LC-MS .
- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation in quartz cuvettes .
What pharmacokinetic studies are critical for preclinical development?
Advanced Research Question
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .
- Metabolic Stability : Liver microsome assays (human/rat) to identify cytochrome P450 interactions .
- Bioavailability : Oral and intravenous dosing in rodent models to calculate F% .
What challenges arise in crystallizing this compound for X-ray analysis?
Advanced Research Question
- Polymorphism : Multiple crystal forms may require screening solvents (e.g., ethanol/water mixtures) .
- Crystal Habit : Needle-like crystals complicate diffraction; vapor diffusion methods improve morphology .
- Data Collection : High-resolution synchrotron radiation may be necessary for small crystals (<0.1 mm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
